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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to

identify and validate the substrates of two key mono-ADP-ribosyltransferases, PARP10

(ARTD10) and PARP15 (ARTD7). This document details experimental protocols, summarizes

quantitative proteomic data, and illustrates the signaling contexts of these enzymes, offering a

valuable resource for researchers in the field of ADP-ribosylation and drug development.

Introduction to PARP10 and PARP15
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of

ADP-ribose from NAD+ to target proteins. While some PARPs create long chains of poly(ADP-

ribose), a distinct subgroup, including PARP10 and PARP15, function as mono-ADP-

ribosyltransferases (MARylating enzymes)[1]. These enzymes play crucial roles in a variety of

cellular processes.

PARP10 has been implicated in the DNA damage response, where it interacts with Proliferating

Cell Nuclear Antigen (PCNA) to promote tolerance to DNA damage[2][3]. It is also involved in

the regulation of the cell cycle and has been shown to inhibit the NF-κB signaling pathway[4]

[5].

PARP15, while less characterized, is understood to play a role in the innate immune response

to viral infections[6][7]. Its evolutionary relationship with PARP14 suggests functions in antiviral

defense and the regulation of translation[8].
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The identification of the specific substrates of PARP10 and PARP15 is critical to fully

elucidating their cellular functions and for the development of targeted therapeutics.

Experimental Methodologies for Substrate
Identification
Several powerful techniques have been developed and applied to identify the substrates of

PARP10 and PARP15. These methods range from broad, discovery-phase proteomics to

targeted validation assays.

System-wide Identification of Enzyme Substrates by
Thermal Analysis (SIESTA)
SIESTA is an unbiased proteomic approach that identifies enzyme substrates based on

changes in their thermal stability upon post-translational modification[1][5]. The underlying

principle is that the addition of an ADP-ribose moiety to a substrate protein will alter its melting

temperature (Tm).

Experimental Protocol: SIESTA for PARP10 Substrate Identification

Cell Lysate Preparation:

Culture human cells (e.g., HeLa or U2OS) to high confluence.

Harvest cells and wash with ice-cold PBS.

Lyse cells in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2,

supplemented with protease and phosphatase inhibitors) by sonication or freeze-thaw

cycles.

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

Determine the protein concentration of the supernatant.

In Vitro MARylation Reaction:

Prepare reaction mixtures containing the cell lysate, recombinant PARP10, and NAD+.
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Include control reactions lacking PARP10 or NAD+ to identify non-specific thermal shifts.

Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for substrate

MARylation.

Thermal Proteome Profiling (TPP):

Aliquot the reaction mixtures and heat each aliquot to a different temperature across a

defined range (e.g., 37°C to 67°C).

After heating, cool the samples to room temperature and centrifuge to pellet the

aggregated, denatured proteins.

Collect the soluble protein fraction from each temperature point.

Protein Digestion and Mass Spectrometry:

Reduce, alkylate, and digest the soluble proteins to peptides using trypsin.

Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Data Analysis:

Identify and quantify peptides across all temperature points and conditions.

For each protein, generate a melting curve by plotting the relative abundance of the

protein as a function of temperature.

Calculate the Tm for each protein in each condition.

Identify potential substrates as those proteins exhibiting a significant and reproducible Tm

shift only in the presence of both PARP10 and NAD+.

Logical Workflow for SIESTA
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Caption: Workflow for SIESTA-based substrate identification.
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Analog-Sensitive PARP Mutants and "Clickable" NAD+
Analogs
This chemical genetics approach allows for the specific labeling of direct PARP substrates in a

complex mixture[9][10][11]. It involves engineering a "gatekeeper" residue in the PARP's active

site to create a "hole," which allows the mutant enzyme to utilize a "bumped" NAD+ analog that

is not recognized by wild-type PARPs. These NAD+ analogs are synthesized with a "clickable"

chemical handle (e.g., an alkyne group), enabling the subsequent attachment of a reporter tag

(e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (click chemistry)

[12][13].

Experimental Protocol: Analog-Sensitive PARP Assay

Generation of Analog-Sensitive PARP Mutant:

Identify the gatekeeper residue in the active site of PARP10 or PARP15 through sequence

alignment with other PARPs.

Generate a mutant construct (e.g., by site-directed mutagenesis) where the gatekeeper

residue is replaced with a smaller amino acid (e.g., glycine or alanine).

Express and purify the recombinant analog-sensitive PARP (as-PARP).

Synthesis of "Clickable" NAD+ Analog:

Synthesize an NAD+ analog with a chemical modification (a "bump") that complements

the "hole" in the as-PARP active site.

Incorporate an alkyne group into the NAD+ analog for subsequent click chemistry. A

commonly used analog is 8-Bu(3-yne)T-NAD+[9].

Labeling of Substrates:

Incubate the as-PARP with a cell lysate or purified protein of interest in the presence of the

clickable NAD+ analog.
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Include control reactions with wild-type PARP (which should not efficiently use the analog)

and without the as-PARP.

Click Chemistry Reaction:

To the reaction mixture, add an azide-containing reporter tag (e.g., biotin-azide or a

fluorescent azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium

ascorbate), and a copper-chelating ligand (e.g., TBTA).

Incubate to allow the covalent attachment of the reporter tag to the alkyne-modified, ADP-

ribosylated substrates.

Detection and Identification of Substrates:

For validation: Analyze the reaction products by SDS-PAGE and in-gel fluorescence

scanning (if a fluorescent tag was used) or by Western blot using streptavidin-HRP (if a

biotin tag was used).

For discovery: Enrich the biotinylated proteins using streptavidin-coated beads, digest the

enriched proteins, and identify them by LC-MS/MS.

Workflow for Analog-Sensitive PARP Substrate Labeling
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Caption: Workflow for substrate identification using as-PARPs and clickable NAD+.
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This method relies on the specific recognition of ADP-ribose moieties by conserved protein

domains, known as macrodomains. The macrodomain from the archaeal protein Af1521 is

commonly used as it binds to both mono- and poly-ADP-ribose with high affinity. This domain

can be expressed as a recombinant protein, immobilized on a resin, and used as bait to

capture ADP-ribosylated proteins from cell lysates for subsequent identification by mass

spectrometry[14].

Experimental Protocol: Af1521 Macrodomain Pulldown

Preparation of Af1521 Resin:

Express and purify a recombinant fusion protein of Glutathione S-transferase (GST) and

the Af1521 macrodomain (GST-Af1521).

Immobilize the purified GST-Af1521 onto glutathione-sepharose beads.

As a negative control, prepare beads with GST alone or a mutant Af1521 domain that

cannot bind ADP-ribose.

Cell Lysis and Lysate Preparation:

Treat cells with relevant stimuli (e.g., DNA damaging agents to induce PARP10 activity) if

desired.

Lyse cells in a buffer containing PARP and PARG inhibitors to preserve ADP-ribosylation.

Clarify the lysate by centrifugation.

Affinity Pulldown:

Incubate the cell lysate with the GST-Af1521 beads (and control beads) for several hours

at 4°C with gentle rotation.

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Elution and Analysis:
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Elute the bound proteins from the beads using a high concentration of free ADP-ribose, a

low pH buffer, or SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blot to validate known or suspected substrates.

For proteome-wide identification, perform in-solution or in-gel tryptic digestion of the eluate

followed by LC-MS/MS analysis.

Quantitative Proteomic Analysis:

To distinguish true substrates from non-specific binders, use quantitative proteomics

methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-

free quantification (e.g., spectral counting)[14][15]. Compare the abundance of proteins

pulled down by wild-type Af1521 versus the binding-deficient mutant.

Identified Substrates of PARP10 and PARP15
The application of the aforementioned methodologies has led to the identification of a growing

list of putative substrates for both PARP10 and PARP15.

PARP10 Substrates
PARP10 has been shown to MARylate a number of proteins involved in key cellular processes.

A protein microarray screen identified 78 potential substrates, with kinases being the largest

subgroup[16]. A subsequent study using SIESTA identified 28 potential substrates that

exhibited thermal stability changes upon PARP10-mediated MARylation[1].

Table 1: Selected Identified Substrates of PARP10
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Substrate
Functional
Class

Identification
Method(s)

Validation Reference(s)

Aurora A
Serine/Threonine

Kinase

Protein

Microarray, In

vitro MARylation

Western Blot [5]

RAD18
E3 Ubiquitin

Ligase

In vitro

MARylation, Co-

IP, PLA

Western Blot [17][18]

PCNA DNA Clamp

Co-

Immunoprecipitat

ion

Western Blot [2]

GSK3β
Serine/Threonine

Kinase

Protein

Microarray

In vitro Kinase

Assay
[16]

MYC
Transcription

Factor

Yeast Two-

Hybrid

Co-

Immunoprecipitat

ion

[5]

HDAC2
Histone

Deacetylase
SIESTA

In vitro

MARylation
[1]

PDRG1

P53 and DNA

damage

regulated 1

SIESTA
In vitro

MARylation
[1]

RFK Riboflavin Kinase SIESTA
In vitro

MARylation
[1]

Note: This table is not exhaustive and represents a selection of validated and high-confidence

substrates.

PARP15 Substrates
The substrate profile of PARP15 is less well-defined than that of PARP10. However, recent

studies have begun to shed light on its targets, particularly in the context of the immune

response.
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Table 2: Selected Identified Substrates of PARP15

Substrate
Functional
Class

Identification
Method(s)

Validation Reference(s)

JIP3
Scaffolding

Protein

Mass

Spectrometry

In vitro

MARylation
[19]

PP2A-B subunit

Protein

Phosphatase

Subunit

Large-scale

screen
-

RNA (5'-

phosphorylated)
Nucleic Acid

In vitro

MARylation
- [8]

Note: The identification of PARP15 substrates is an active area of research, and this list is

expected to grow.

Signaling Pathways Involving PARP10 and PARP15
Understanding the signaling pathways in which PARP10 and PARP15 operate is essential for

contextualizing their substrate modifications and for identifying potential therapeutic

intervention points.

PARP10 in the DNA Damage Response
PARP10 plays a crucial role in the tolerance of DNA damage encountered during DNA

replication. It is recruited to stalled replication forks through its interaction with ubiquitinated

PCNA. The MARylating activity of PARP10 is then required for the recruitment of translesion

synthesis (TLS) polymerases, which can bypass the DNA lesion, allowing replication to

continue[2][3][20]. The precise substrates of PARP10 in this pathway are still under

investigation, with RAD18 being a key candidate[17][18].

Signaling Pathway: PARP10 in DNA Damage Tolerance
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Caption: PARP10's role in the DNA damage response at stalled replication forks.

PARP10 in NF-κB Signaling
PARP10 acts as a negative regulator of the NF-κB signaling pathway. It can inhibit the

activation of the IKK complex, a key upstream kinase in the canonical NF-κB pathway. This

inhibition is dependent on both the catalytic activity of PARP10 and its ability to bind K63-linked

polyubiquitin chains via its ubiquitin-interaction motifs (UIMs)[4][5]. By MARylating components

of the IKK complex, such as NEMO (IKKγ), PARP10 prevents the phosphorylation and

subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

Signaling Pathway: PARP10 Inhibition of NF-κB

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://www.benchchem.com/product/b15358621?utm_src=pdf-body-img
https://www.researchgate.net/figure/NF-kB-signaling-and-its-regulation-by-PARP1-and-ADP-ribosylation-In-the-classical-or_fig3_357243475
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940457/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pro-inflammatory Stimulus
(e.g., TNFα, IL-1β)

Receptor

IKK Complex
(IKKα/β, NEMO)

Activation

p-IκBα

Phosphorylation

PARP10

MARylation
(Inhibition)

IκBα Degradation

NF-κB (p65/p50)

Release

Nuclear NF-κB

Translocation

Target Gene Expression

Click to download full resolution via product page

Caption: PARP10-mediated inhibition of the canonical NF-κB signaling pathway.
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PARP15 in Antiviral Innate Immunity
PARP15 is an interferon-stimulated gene (ISG) and contributes to the host's antiviral defense.

While the precise mechanisms are still being unraveled, PARP15 is thought to be involved in

cellular stress responses that can be triggered by viral infections[6][7]. It has been shown to

localize to stress granules, which are sites of translational repression and mRNA triage during

cellular stress. The MARylation of viral or host proteins by PARP15 may modulate their function

to restrict viral replication.

Signaling Pathway: Potential Role of PARP15 in Antiviral Response
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Caption: Hypothesized role of PARP15 in the interferon-mediated antiviral response.
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Conclusion
The identification of PARP10 and PARP15 substrates is a rapidly advancing field, driven by

innovative proteomic and chemical biology techniques. The substrates identified so far have

provided significant insights into the roles of these enzymes in DNA damage repair, cell

signaling, and innate immunity. The detailed experimental protocols and compiled substrate

data in this guide are intended to serve as a valuable resource for researchers aiming to further

unravel the complexities of mono-ADP-ribosylation and to develop novel therapeutic strategies

targeting these important enzymes. As more substrates are identified and validated, a clearer

picture of the cellular functions of PARP10 and PARP15 will emerge, paving the way for new

avenues in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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